molecular formula C20H21N3O4S2 B2504245 ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252859-58-7

ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2504245
CAS No.: 1252859-58-7
M. Wt: 431.53
InChI Key: HDMJKRVCFLFFSI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimicrobial Agents

The compound has been studied for its potential as an antitumor agent. A study by Gangjee et al. (2007) on classical antifolate derivatives, including a compound with a similar structural motif, showed significant inhibition of human dihydrofolate reductase (DHFR) and the growth of several tumor cells in culture, highlighting its potential as an antitumor agent (Gangjee et al., 2007). Furthermore, Desai et al. (2007) synthesized new quinazoline derivatives as potential antimicrobial agents, suggesting the utility of such structures in developing antimicrobial treatments (Desai et al., 2007).

Synthesis of Complex Molecular Structures

The molecule's reactivity and versatility have been leveraged in synthesizing complex molecular structures. For instance, Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides to synthesize new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, indicating the compound's utility in generating new chemical entities with potential biological activity (Sirakanyan et al., 2015).

Advanced Material Synthesis

The compound's sulfanyl and acetamido groups offer unique reactivity that can be exploited in the synthesis of advanced materials. For example, Mu (2005) utilized a related sulfanilylpyrimidine to initiate the polymerization of ethylene oxide, leading to the formation of a bifunctional polymer with targeting and contrast-medium groups. This illustrates the compound's potential application in creating novel polymers with specific functionalities for medical imaging or targeted therapy (Mu, 2005).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the activities observed for similar compounds, it could be a candidate for drug development . Further studies could also explore its synthesis and structural characterization.

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-10-23-18(25)17-15(9-11-28-17)22-20(23)29-12-16(24)21-14-8-6-5-7-13(14)19(26)27-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMJKRVCFLFFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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